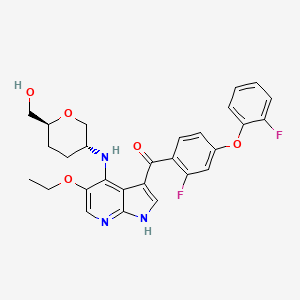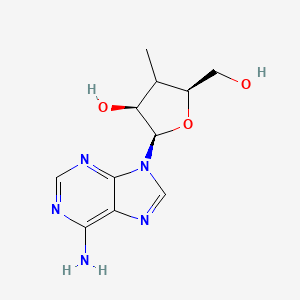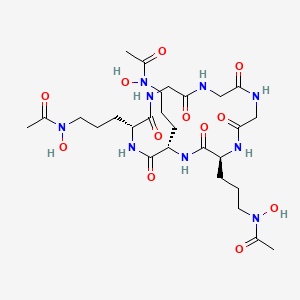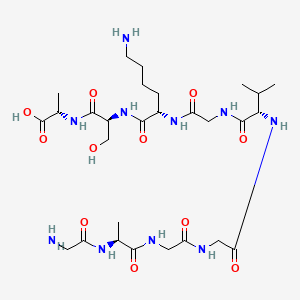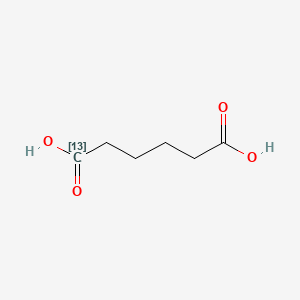
(113C)hexanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(113C)hexanedioic acid, also known as adipic acid, is an organic compound with the formula C6H10O4. It is a white crystalline solid that is widely used in the chemical industry. Adipic acid is primarily used as a precursor for the production of nylon 66 polyamide, which is a significant material in the synthetic fiber industry .
准备方法
Synthetic Routes and Reaction Conditions
Adipic acid can be synthesized through several methods. . The reaction conditions typically involve temperatures around 50-70°C and the presence of a catalyst such as vanadium pentoxide.
Industrial Production Methods
Industrial production of adipic acid predominantly relies on the oxidation of cyclohexane to produce cyclohexanol and cyclohexanone, followed by their oxidation with nitric acid to yield adipic acid . Alternative methods include the hydrocyanation of butadiene to produce adiponitrile, which is then hydrogenated and hydrolyzed to obtain adipic acid .
化学反应分析
Types of Reactions
Adipic acid undergoes various chemical reactions, including:
Oxidation: Adipic acid can be oxidized to form cyclopentanone when heated beyond 230-250°C.
Reduction: It can be reduced to form hexanediol.
Substitution: Adipic acid can react with alcohols to form esters and with amines to form amides.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidant in the industrial production of adipic acid.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon can be used for the reduction of adipic acid.
Substitution: Alcohols and amines are used as reagents to form esters and amides, respectively.
Major Products Formed
Cyclopentanone: Formed during the oxidation of adipic acid at high temperatures.
Hexanediol: Formed during the reduction of adipic acid.
Esters and Amides: Formed during substitution reactions with alcohols and amines.
科学研究应用
Adipic acid has numerous applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of nylon 66 polyamide.
Biology: Studied for its potential use in biodegradable polymers.
Medicine: Investigated for its role in drug delivery systems.
Industry: Used in the production of plasticizers, lubricants, and adhesives.
作用机制
The mechanism of action of adipic acid involves its ability to undergo various chemical reactions due to the presence of two carboxylic acid groups. These groups can participate in oxidation, reduction, and substitution reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
相似化合物的比较
Adipic acid is similar to other aliphatic dicarboxylic acids such as:
Glutaric acid: Has one less carbon atom than adipic acid.
Succinic acid: Has two fewer carbon atoms than adipic acid.
Pimelic acid: Has one more carbon atom than adipic acid.
Adipic acid is unique due to its widespread use in the production of nylon 66 polyamide, which is not a common application for other similar dicarboxylic acids .
属性
分子式 |
C6H10O4 |
|---|---|
分子量 |
147.13 g/mol |
IUPAC 名称 |
(113C)hexanedioic acid |
InChI |
InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i5+1 |
InChI 键 |
WNLRTRBMVRJNCN-HOSYLAQJSA-N |
手性 SMILES |
C(CC[13C](=O)O)CC(=O)O |
规范 SMILES |
C(CCC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



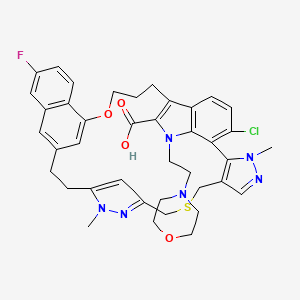
![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
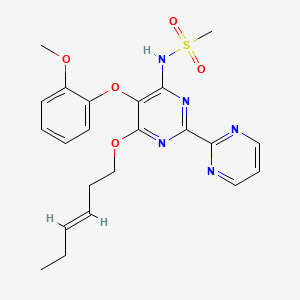
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12392143.png)
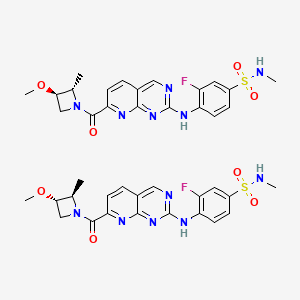
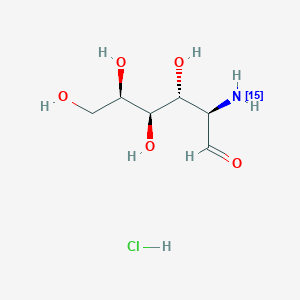
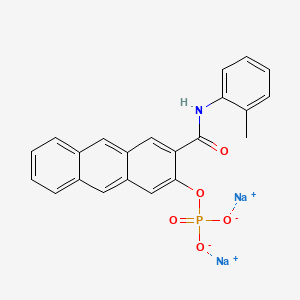
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392164.png)
